
2-Bromo-4,4,4-trifluorobutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,4,4-trifluorobutanoyl chloride, also known as 2-bromo-3,3,3-trifluoropropionyl chloride, is an organofluorine compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is highly flammable. The compound has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of other organofluorine compounds.
Scientific Research Applications
2-Bromo-4,4,4-trifluorobutanoyl chloride has been used in a number of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of fluorinated compounds, including fluoroalkenes, fluoroalkynes, and fluorinated organosilanes. In addition, it has been used in the synthesis of peptides and peptidomimetics.
Mechanism of Action
The mechanism of action of 2-bromo-4,4,4-trifluorobutanoyl chloride is not fully understood. However, it is believed to be a nucleophilic substitution reaction, in which the bromine atom of the compound is replaced by a nucleophile, such as a halide ion or a nucleophilic organic compound. This reaction is believed to be catalyzed by a base, such as sodium or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-4,4,4-trifluorobutanoyl chloride have not been fully studied. However, it is known to be a highly reactive compound and should be handled with caution. It has been shown to cause irritation to the skin, eyes, and respiratory tract when inhaled or ingested.
Advantages and Limitations for Lab Experiments
2-Bromo-4,4,4-trifluorobutanoyl chloride is a highly useful reagent for organic synthesis. Its main advantage is its high reactivity, which makes it a useful reagent for a wide range of synthetic reactions. However, it is also a highly toxic and flammable compound, and must be handled with extreme caution.
Future Directions
Further research into the applications of 2-bromo-4,4,4-trifluorobutanoyl chloride is necessary to better understand its potential uses in organic synthesis. In particular, further research is needed to explore its potential use in the synthesis of peptides and peptidomimetics. Additionally, further research is needed to investigate its potential applications in the synthesis of fluorinated compounds, such as fluoroalkenes, fluoroalkynes, and fluorinated organosilanes. Finally, further research is needed to investigate its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Methods
2-Bromo-4,4,4-trifluorobutanoyl chloride can be synthesized in two steps. The first step involves the reaction of trifluorobromomethane (CF3Br) with 4-bromobutyric acid in the presence of a catalytic amount of a base such as sodium hydroxide or potassium hydroxide. The resulting product is 2-bromo-4,4,4-trifluorobutanoyl bromide, which is then reacted with thionyl chloride to produce 2-bromo-4,4,4-trifluorobutanoyl chloride.
properties
IUPAC Name |
2-bromo-4,4,4-trifluorobutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClF3O/c5-2(3(6)10)1-4(7,8)9/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDQZRGMBUWONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,4,4-trifluorobutanoyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Bis[(N-2,4,6-trimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6329290.png)
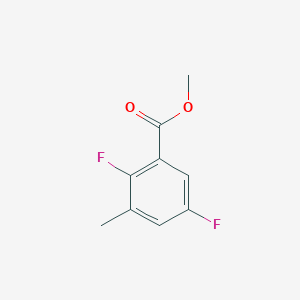
![2-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B6329308.png)
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)
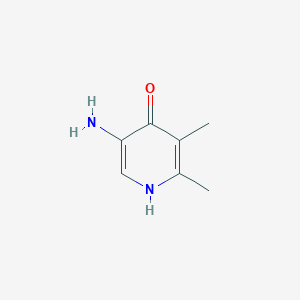

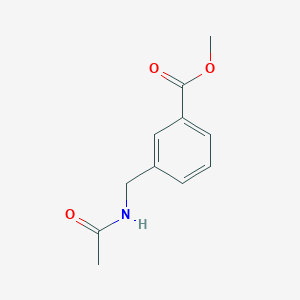


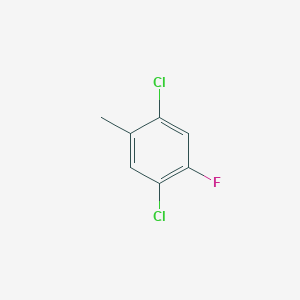


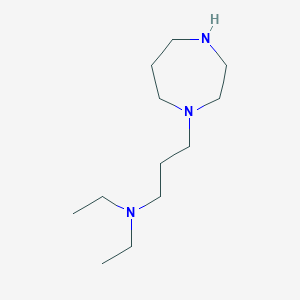
![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)